Dienogest-d6 chemical properties and structure
Dienogest-d6 chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and analytical methodologies related to Dienogest-d6, a deuterated analog of the synthetic progestogen Dienogest. This document is intended to serve as a valuable resource for professionals in research and drug development.
Chemical Properties and Structure
Dienogest-d6 is a synthetic steroid and a deuterated form of Dienogest, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling is primarily utilized for pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Chemical Structure
The chemical structure of Dienogest-d6 is depicted below. The IUPAC name is 2-[(8S,13S,14S,17R)-2,2,4,6,6,11-hexadeuterio-17-hydroxy-13-methyl-3-oxo-1,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]acetonitrile.[2]
Physicochemical Properties
A summary of the key physicochemical properties of Dienogest-d6 is presented in the table below. Data for the non-deuterated form, Dienogest, is included for comparison where specific data for the deuterated analog is not available.
| Property | Value (Dienogest-d6) | Value (Dienogest) | Reference |
| Molecular Formula | C₂₀H₁₉D₆NO₂ | C₂₀H₂₅NO₂ | [3] |
| Molecular Weight | 317.46 g/mol | 311.42 g/mol | [3] |
| Appearance | White to off-white solid | - | |
| Melting Point | Not available | 210-214 °C | |
| Solubility | Not available | Insoluble in water, soluble in DMSO (62 mg/mL) | |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | - |
Mechanism of Action
The mechanism of action of Dienogest-d6 is presumed to be identical to that of Dienogest. Dienogest is a potent progestin that exhibits high selectivity for the progesterone receptor. Its primary therapeutic effects in conditions like endometriosis are attributed to its ability to induce a hypoestrogenic and hypergestagenic environment, leading to the decidualization and subsequent atrophy of endometrial tissue. It also exerts anti-proliferative, anti-inflammatory, and anti-angiogenic effects on endometrial cells.
The signaling pathway for Dienogest's action is initiated by its binding to the progesterone receptor, which then modulates the expression of target genes involved in cell proliferation and inflammation.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of Dienogest-d6 are not extensively available in the public domain. The following sections provide generalized methodologies based on standard laboratory practices and information available for the non-deuterated Dienogest.
Synthesis
The synthesis of Dienogest typically involves a multi-step process starting from estra-4,9-diene-3,17-dione.[4] A general synthetic scheme involves the protection of the 3-keto group, followed by the introduction of the cyanomethyl group at the 17-position, and subsequent deprotection. For Dienogest-d6, deuterated reagents would be employed at the appropriate steps to introduce the deuterium labels. A detailed, step-by-step protocol for the synthesis of Dienogest-d6 is not publicly available.
Purification
Purification of Dienogest is typically achieved through recrystallization or preparative High-Performance Liquid Chromatography (HPLC).
Recrystallization Protocol (General for Dienogest):
-
Dissolve the crude Dienogest in a suitable solvent (e.g., a mixture of dimethylformamide and water) with heating.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a cold solvent to remove impurities.
-
Dry the purified crystals under vacuum.
Preparative HPLC Protocol (General):
-
Column: A suitable reversed-phase column (e.g., C18) with appropriate dimensions for preparative scale.
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile) and water, often with a modifier like formic acid. The gradient is optimized to achieve separation of the target compound from impurities.
-
Sample Preparation: Dissolve the crude product in the mobile phase or a compatible solvent.
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the peak of the desired product, monitored by a UV detector.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis:
A validated RP-HPLC method for the estimation of Dienogest in biological samples has been reported, which can be adapted for Dienogest-d6.[5]
-
Column: Waters Symmetry C18 (150x4.6mm, 3.5µm).[5]
-
Mobile Phase: 0.1% Orthophosphoric acid & Acetonitrile (40:60% v/v).[5]
-
Flow Rate: 1.0 ml/min.[5]
-
Detection: UV at 214 nm.[5]
-
Internal Standard: Norethisterone.[5]
-
Sample Preparation:
-
Prepare a stock solution of Dienogest-d6 in acetonitrile (e.g., 1 mg/ml).[5]
-
Spike blank plasma with the stock solution to prepare calibration standards and quality control samples.
-
Perform liquid-liquid or solid-phase extraction to isolate the analyte from the plasma matrix.
-
Reconstitute the dried extract in the mobile phase before injection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:
NMR spectroscopy is crucial for confirming the structure and the positions of deuterium labeling in Dienogest-d6.
-
Sample Preparation:
-
Dissolve an appropriate amount of Dienogest-d6 (typically 5-10 mg for ¹H NMR) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean NMR tube.
-
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: To observe the proton signals and confirm the absence of protons at the deuterated positions.
-
¹³C NMR: To analyze the carbon skeleton.
-
²H NMR: To directly observe the deuterium signals.
-
2D NMR (COSY, HSQC, HMBC): To aid in the complete assignment of all proton and carbon signals and confirm the connectivity of the molecule.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the analysis of Dienogest-d6 in a research setting.
This guide provides a foundational understanding of Dienogest-d6 for scientific and research applications. For specific experimental applications, further optimization of the described methodologies may be required.
